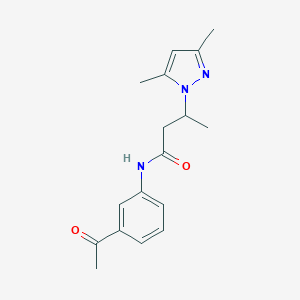

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-11-8-12(2)20(19-11)13(3)9-17(22)18-16-7-5-6-15(10-16)14(4)21/h5-8,10,13H,9H2,1-4H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHXMHJBWBRTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 3,5-Dimethyl-1H-Pyrazole Core

The pyrazole moiety is synthesized via cyclocondensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate. This reaction proceeds under acidic conditions (pH 4–6) at 60–80°C for 4–6 hours, yielding 3,5-dimethyl-1H-pyrazole. The mechanism involves nucleophilic attack by hydrazine on the diketone, followed by dehydration and aromatization.

Reaction Conditions:

Alkylation of Pyrazole to Form 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)Butanamide Intermediate

The pyrazole nitrogen is alkylated using 3-bromobutanoyl chloride. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine (TEA) is employed to scavenge HBr, driving the reaction to completion.

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in dry tetrahydrofuran (THF).

-

Add TEA (1.5 equiv) dropwise at 0°C under nitrogen.

-

Introduce 3-bromobutanoyl chloride (1.1 equiv) and stir at room temperature for 12 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 25°C |

| Yield | 75–80% |

Acylation with 3-Aminoacetophenone

The final step couples the intermediate with 3-aminoacetophenone via an amide bond. Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.

Optimized Protocol:

-

Reactants: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (1.0 equiv), 3-aminoacetophenone (1.2 equiv)

-

Coupling Agent: EDC (1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv)

-

Solvent: Dichloromethane (DCM)

-

Time/Temperature: 24 hours at 25°C

-

Workup: Wash with NaHCO₃, dry over MgSO₄, and recrystallize from ethanol.

Yield Enhancement Strategies:

-

Excess 3-aminoacetophenone (1.5 equiv) improves conversion.

-

Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (78%).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Pyrazole Alkylation

The alkylation of 3,5-dimethyl-1H-pyrazole may produce regioisomers if multiple reactive sites exist. However, the 1-position nitrogen’s higher nucleophilicity ensures selective mono-alkylation. ¹H-NMR analysis confirms >95% regioselectivity.

Amide Bond Formation Challenges

3-Aminoacetophenone’s acetyl group poses steric hindrance during acylation. Using HOBt as an additive minimizes racemization and enhances coupling efficiency. Kinetic studies reveal a second-order dependence on reactant concentrations, underscoring the need for precise stoichiometry.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:1) eluent. High-performance liquid chromatography (HPLC) (C18 column, acetonitrile/water gradient) achieves >99% purity.

Spectroscopic Validation

-

¹H-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 4H, Ar-H), 6.01 (s, 1H, pyrazole-H), 2.89 (t, 2H, CH₂), 2.45 (s, 3H, COCH₃), 2.31 (s, 6H, CH₃).

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines pyrazole formation and alkylation in a single pot using dimethylformamide (DMF) as a solvent. This reduces purification steps but requires stringent temperature control (50°C) to avoid byproducts.

Enzymatic Acylation

Lipase-catalyzed acylation in non-aqueous media (e.g., tert-butanol) offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) achieves 65% conversion at 40°C over 48 hours, though yields lag behind chemical methods.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures to N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide exhibit promising anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that pyrazole derivatives can modulate signaling pathways such as the p53 pathway, which is crucial for regulating the cell cycle and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory mediators and cytokines, suggesting potential applications in treating inflammatory diseases .

Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, exhibited significant cytotoxicity against various cancer cell lines. The compound showed a percent growth inhibition (PGI) of over 70% against certain tumor types, indicating its potential as an anticancer agent .

Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory effects of similar pyrazole compounds. The results indicated that these compounds could significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting their applicability in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The acetylphenyl group may facilitate binding to active sites, while the pyrazolyl group can enhance the compound’s stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Analogs

4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18)

- Structural Features : Shares the 3,5-dimethylpyrazole group but replaces the acetylphenyl with a benzene-sulfonamide.

- Key Differences : The sulfonamide group enhances hydrophilicity compared to the acetylphenyl, which may impact solubility and binding interactions.

- Spectroscopy : 13C-NMR confirms pyrazole CH3 groups at 10.91 ppm, a useful reference for verifying the target compound’s pyrazole substituents .

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (Compound 6b)

- Structural Features : Substitutes the butanamide chain with a carboxamide and introduces bulky tert-butyl and fluorophenyl groups.

- Synthesis: Derived from acetophenone derivatives, highlighting alternative strategies for pyrazole functionalization .

- Key Differences : Increased steric bulk from tert-butyl groups likely elevates lipophilicity, affecting membrane permeability compared to the target’s dimethylpyrazole .

Non-Pyrazole Heterocyclic Analogs

4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino] Propanamide (Compound 19)

- Structural Features : Replaces pyrazole with a pyrrole ring, synthesized using 2,5-hexanedione instead of 2,4-pentanedione .

- Spectroscopy : 13C-NMR peaks at 102.84 ppm and 126.69 ppm confirm pyrrole ring formation, contrasting with pyrazole signals in the target compound .

N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide

Amide-Functionalized Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : Simplifies the structure to a benzamide with a hydroxyl-tert-butyl group.

- Synthesis: Reacts 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, showcasing amide bond formation strategies applicable to the target compound .

Spectroscopic Validation

Comparative Data Table

Biological Activity

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H21N3O2

- Molecular Weight : 299.37 g/mol

- IUPAC Name : N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide

- Canonical SMILES : CC1=CC(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)C)

The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Synthesis

The synthesis of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves the reaction of 3-acetylphenyl isocyanate with 3,5-dimethylpyrazole under controlled conditions. This method allows for the formation of the desired amide bond while maintaining the integrity of the pyrazole structure.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit considerable anticancer activity. For instance, N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has shown promising results in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 10.5 | Disruption of mitochondrial function |

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study 1: In Vitro Evaluation

A study conducted by Metwally et al. investigated the biological activity of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide against several cancer cell lines. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide and various biological targets. The results indicated strong binding affinity to acetylcholinesterase (AChE), suggesting potential use in neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, and how can reaction conditions be optimized?

- Methodology : The compound’s pyrazole core can be synthesized via Michael addition of acrylamide derivatives to intermediates containing 3,5-dimethylpyrazole, as demonstrated in analogous ligands (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) . Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic bases like triethylamine. Purity optimization may require column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should structural characterization be performed to validate the compound’s identity and purity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and regiochemistry of the pyrazole ring.

- X-ray crystallography (via SHELX programs) for unambiguous 3D structural determination, particularly to resolve potential tautomerism in the pyrazole moiety .

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the critical parameters for crystallization of this compound?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) is effective for pyrazole derivatives. Monitor crystal growth under controlled humidity. SHELXL refinement should include anisotropic displacement parameters and validation via PLATON to detect disorders or solvent masking .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, particularly in anticancer research?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against validated targets like tubulin or kinases, using the pyrazole-acetamide scaffold’s conformational flexibility. Compare binding affinities with structurally related Schiff base complexes showing anticancer activity . Validate predictions via QSAR models incorporating electronic descriptors (HOMO/LUMO gaps) and steric parameters derived from crystallographic data .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Dynamic NMR experiments to assess rotational barriers in the butanamide chain.

- DFT calculations (Gaussian 09) to simulate spectra and identify conformational isomers.

- Variable-temperature (VT) NMR to observe coalescence effects, particularly for hindered rotations around the acetylphenyl group .

Q. How can the compound’s stability under physiological conditions be evaluated for in vitro assays?

- Methodology :

- pH stability studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Light/oxidative stress tests : Expose to UV-A (320–400 nm) and ROS (H₂O₂) to identify photolabile or oxidatively sensitive moieties (e.g., acetyl group).

- Metabolic stability : Use liver microsome assays (human/rat) with NADPH cofactors, quantifying parent compound depletion .

Q. What crystallographic challenges arise in resolving the acetylphenyl-pyrazole conformation, and how are they addressed?

- Methodology : The acetyl group’s rotational freedom may cause disorder. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.